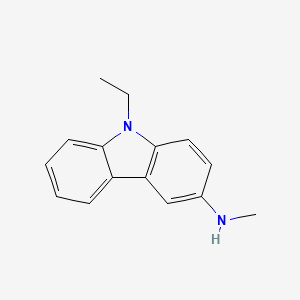

9-Ethyl-N-methyl-9H-carbazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Ethyl-N-methyl-9H-carbazol-3-amine is an organic compound belonging to the class of carbazoles. Carbazoles are known for their three-ring system containing a pyrrole ring fused on either side to a benzene ring . This compound has a molecular formula of C15H16N2 and a molecular weight of 224.31 g/mol . It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

The synthesis of 9-Ethyl-N-methyl-9H-carbazol-3-amine typically involves the reaction of 9-ethyl-9H-carbazole with methylamine under specific conditions. One common method involves the reduction of 3-nitro-N-ethylcarbazole using sodium sulfide . Another method includes the reaction of dimethyl malonate with ethylenediamine . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Analyse Des Réactions Chimiques

9-Ethyl-N-methyl-9H-carbazol-3-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the amine group can be replaced by other nucleophiles.

Condensation: It can form Schiff bases when reacted with aldehydes or ketones in the presence of an acid catalyst.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral Activity

Recent studies have highlighted the potential of 9-ethyl-N-methyl-9H-carbazol-3-amine derivatives in combating viral infections, particularly SARS-CoV-2. A series of benzofuran-tethered triazolylcarbazoles were synthesized from this compound and demonstrated significant binding affinities against key proteins of SARS-CoV-2, such as the main protease (Mpro) and RNA-dependent RNA polymerase (RdRp). For instance, compounds derived from this compound exhibited binding energies comparable to established antiviral drugs, suggesting their potential as therapeutic agents against COVID-19 .

Antioxidant Properties

Carbazole derivatives, including this compound, have shown promising antioxidant activities. The structural characteristics of the carbazole moiety contribute to its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

Anti-inflammatory and Antimutagenic Effects

Research indicates that carbazole derivatives possess anti-inflammatory and antimutagenic properties. These effects are attributed to their ability to modulate inflammatory pathways and inhibit mutagenesis in cellular models .

Material Science

Electroactive Materials

The stability and electroactivity of this compound make it suitable for applications in organic electronics. Its derivatives are being explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport properties .

Fluorescent and Phosphorescent Properties

The compound exhibits fluorescence and phosphorescence at room temperature, making it valuable for applications in display technologies and sensors. The π–π stacking interactions within its molecular structure enhance its luminescent properties, which can be harnessed for developing advanced photonic devices .

Technological Innovations

Supramolecular Chemistry

The unique structural features of this compound allow for the formation of supramolecular networks through C—H⋯π interactions. This property can be exploited in creating new materials with tailored functionalities for applications in drug delivery systems and nanotechnology .

Synthesis of Novel Compounds

The compound serves as a versatile building block for synthesizing various derivatives with enhanced biological activities. For example, the synthesis of Schiff bases involving this compound has been reported, which opens avenues for further exploration in drug development .

Case Studies

- SARS-CoV-2 Inhibitors

- Electroactive Materials Development

Mécanisme D'action

The mechanism of action of 9-Ethyl-N-methyl-9H-carbazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to interact with the cellular tumor antigen p53, a protein involved in regulating the cell cycle and preventing cancer . By binding to p53, it can induce apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, it can modulate other signaling pathways involved in cell proliferation and survival.

Comparaison Avec Des Composés Similaires

9-Ethyl-N-methyl-9H-carbazol-3-amine can be compared with other carbazole derivatives such as:

3-Amino-9-ethylcarbazole: Similar in structure but lacks the N-methyl group, making it less versatile in certain chemical reactions.

1-(9-ethyl-9H-carbazol-3-yl)-N-methylmethanamine: Another derivative with similar applications but different molecular targets.

9-Ethyl-9H-carbazol-3-carbaldehyde: Used in the synthesis of Schiff bases and has applications in organic electronics.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of carbazole derivatives in scientific research.

Activité Biologique

9-Ethyl-N-methyl-9H-carbazol-3-amine is a member of the carbazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound has gained attention due to its potential therapeutic effects, particularly in the context of cancer treatment and antiviral activity against SARS-CoV-2. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

Molecular Formula: C17H16N2

Molecular Weight: Approximately 252.33 g/mol

CAS Number: 1348069-76-0

The compound features a three-ring structure typical of carbazoles, which contributes to its electronic properties and reactivity. It exhibits high electron mobility, making it suitable for applications in organic electronic devices such as OLEDs and organic solar cells.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzyme activity and gene expression. The compound's high electron mobility allows it to participate in redox reactions, which can modulate cellular processes.

Interaction with Biological Targets

Recent studies have demonstrated that derivatives of this compound can inhibit key proteins involved in viral replication, such as the main protease (Mpro) of SARS-CoV-2. Molecular docking studies indicated strong binding affinities between synthesized derivatives and Mpro, suggesting potential as antiviral agents .

Biochemical Pathways

The compound is involved in several biochemical pathways:

- Antiviral Activity: Compounds derived from this compound have shown inhibitory effects on SARS-CoV-2 proteins, particularly Mpro and the spike glycoprotein.

- Cancer Treatment: Research indicates that carbazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

- Fluorescent Probes: Its properties allow it to be used as a fluorescent probe in biological imaging studies.

Antiviral Activity Against SARS-CoV-2

A study explored the synthesis of benzofuran-based triazoles linked to this compound. The compounds exhibited significant binding affinities against SARS-CoV-2 proteins with scores ranging from −6.43 to −8.92 Kcal/mol for Mpro, indicating their potential as antiviral agents .

| Compound | Binding Affinity (Kcal/mol) | Target Protein |

|---|---|---|

| 9e | -8.77 | Mpro |

| 9h | -8.76 | Mpro |

| 9i | -8.87 | Mpro |

| 9j | -8.85 | Mpro |

Cancer Cell Apoptosis

Another study highlighted the ability of carbazole derivatives to induce apoptosis in various cancer cell lines by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins . This dual mechanism enhances their therapeutic potential.

ADMET Analysis

The pharmacokinetic properties of synthesized derivatives were evaluated through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Results indicated favorable profiles for several compounds derived from this compound, suggesting their viability for further development as therapeutic agents .

Propriétés

IUPAC Name |

9-ethyl-N-methylcarbazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c1-3-17-14-7-5-4-6-12(14)13-10-11(16-2)8-9-15(13)17/h4-10,16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXNETSCJSQSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC)C3=CC=CC=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.